molecular formula C11H22N2O5 B557228 H-DL-delta-Hydroxy-DL-Lys(Boc)-OH CAS No. 305820-28-4

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH

Katalognummer: B557228
CAS-Nummer: 305820-28-4
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: OOAMGZCSNWGRDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH, also known as H-DL-delta-Hydroxy-DL-Lys(Boc)-OH, is a useful research compound. Its molecular formula is C11H22N2O5 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-DL-delta-Hydroxy-DL-Lys(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-delta-Hydroxy-DL-Lys(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

305820-28-4

Molekularformel

C11H22N2O5

Molekulargewicht

262.3 g/mol

IUPAC-Name

2-amino-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H22N2O5/c1-11(2,3)18-10(17)13-6-7(14)4-5-8(12)9(15)16/h7-8,14H,4-6,12H2,1-3H3,(H,13,17)(H,15,16)

InChI-Schlüssel

OOAMGZCSNWGRDG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O

Synonyme

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH; 305820-28-4; SCHEMBL12463713; CTK8F0837; H-DL-DELTA-HYDROXY-DL-LYS-OH; AM022058; RT-013201; 2-AMINO-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-HYDROXYHEXANOICACID

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fmoc-Based Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis method is widely employed for constructing peptides containing non-canonical amino acids like δ-hydroxylysine. In a study by, a collagen model peptide incorporating δ-O-phosphohydroxylysine was synthesized using Fmoc chemistry. While the target compound in this work differs by a phosphate group, the methodology provides a foundational framework:

  • Resin Activation : A Wang resin pre-loaded with Fmoc-protected amino acids serves as the solid support.

  • Coupling Cycles : Sequential deprotection of Fmoc groups (using 20% piperidine in DMF) and coupling of Boc-protected δ-hydroxylysine (activated with HBTU/HOBt) are performed.

  • Orthogonal Protection : The ε-amino group of lysine is protected with Boc, while the α-amino group utilizes Fmoc, enabling selective deprotection during chain elongation.

Key Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Coupling Reagents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole)

  • Temperature: Room temperature (22–25°C)

  • Reaction Time: 1–2 hours per coupling cycle.

Solution-Phase Synthesis

Boc Protection of δ-Hydroxylysine

The Boc group is introduced to the ε-amino group of δ-hydroxylysine to prevent undesired side reactions. A representative protocol involves:

  • Substrate Dissolution : δ-Hydroxylysine hydrochloride is dissolved in a 1:1 mixture of water and dioxane.

  • Base Addition : Triethylamine (TEA) is added to deprotonate the ε-amino group (pH 8–9).

  • Boc Activation : Di-tert-butyl dicarbonate (Boc₂O) is introduced at 0°C, followed by stirring at room temperature for 12–24 hours.

Yield Optimization :

  • Molar Ratio (Boc₂O : Substrate): 1.2:1

  • Solvent System: Aqueous dioxane maximizes solubility while minimizing hydrolysis.

Racemization Techniques

To achieve the DL configuration, racemization of L- or D-δ-hydroxylysine derivatives is necessary. A Chinese patent (CN104478746B) details a catalytic racemization method using chiral lysine salts:

  • Substrate Preparation : L-δ-Hydroxylysine hydrochloride is dissolved in aqueous acetic acid (5–10% v/v).

  • Catalyst Addition : Salicylaldehyde or benzaldehyde (1–5 mol%) is introduced.

  • Thermal Racemization : The mixture is heated to 80–100°C for 6–12 hours, achieving >98% racemization.

Critical Parameters :

  • pH: 3–5 (maintained by acetic acid)

  • Catalyst Efficiency: Salicylaldehyde outperforms benzaldehyde due to enhanced Schiff base formation.

Characterization and Analytical Validation

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity:

  • Observed m/z : 263.15 [M+H]⁺ (theoretical: 262.30 g/mol).

  • MS/MS Fragmentation : Cleavage at the δ-hydroxy group generates diagnostic ions at m/z 145.08 (C₅H₉NO₃⁺) and 118.06 (C₄H₈NO₂⁺).

Chromatographic Analysis

Reverse-phase HPLC (RP-HPLC) ensures enantiomeric purity:

  • Column : C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)

  • Retention Time : 12.3 minutes (DL-form) vs. 11.9 and 12.7 minutes (L- and D-forms).

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate structural integrity:

  • δ-Hydroxy Proton : 4.45 ppm (d, J = 5.1 Hz)

  • Boc tert-Butyl Group : 1.43 ppm (s, 9H).

Synthetic Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The δ-hydroxy group may undergo undesired oxidation or elimination under acidic conditions. Mitigation includes:

  • Low-Temperature Processing : Reactions conducted at 0–4°C minimize side reactions.

  • Inert Atmosphere : Nitrogen or argon purging prevents oxidative degradation.

Boc Deprotection Risks

Premature removal of the Boc group can occur under strongly acidic conditions. Solutions involve:

  • Mild Acid Treatment : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves Fmoc without affecting Boc.

Industrial-Scale Production Insights

Cost-Effective Racemization

The CN104478746B patent highlights a scalable racemization process:

  • Catalyst Reusability : Salicylaldehyde is recoverable via distillation, reducing costs by 30–40%.

  • Throughput : Batch sizes up to 100 kg with a cycle time of 8 hours.

Solvent Recovery Systems

Ethanol washing and vacuum distillation achieve >95% solvent recovery, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-DL-delta-Hydroxy-DL-Lys(Boc)-OH, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of lysine derivatives, followed by hydroxylation at the delta position. Key steps include:

  • Coupling Reactions : Use Fmoc- or Boc-protected intermediates for controlled peptide chain elongation, as seen in analogous Boc-Lys(Boc)-OH synthesis .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via reverse-phase HPLC with UV detection at 214 nm .
  • Quality Control : Confirm structural integrity using 1H^1H-NMR and 13C^{13}C-NMR to verify Boc group retention and hydroxylation at the delta position .

Q. How should researchers handle H-DL-delta-Hydroxy-DL-Lys(Boc)-OH to ensure safety in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods .
  • Hazard Mitigation : Adhere to GHS guidelines:
  • H302 : Avoid ingestion; use spill trays.
  • H315/H319 : Use sealed containers to prevent skin/eye contact.
  • H335 : Work in well-ventilated areas .
  • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H-NMR to confirm stereochemistry at the delta-hydroxy group; 13C^{13}C-NMR to validate Boc protection .
  • IR Spectroscopy : Detect O-H stretching (3200–3600 cm1^{-1}) and carbonyl peaks (1680–1720 cm1 ^{-1}) from Boc groups .
  • Chromatography : HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phase for retention time consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 0°C during coupling steps to reduce epimerization .
  • Activating Agents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) for efficient amide bond formation without racemization .
  • Monitoring : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to quantify enantiomeric excess (ee) .

Q. What strategies resolve discrepancies in reported stability data for Boc-protected lysine derivatives?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Quantify degradation products via LC-MS .
  • Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., NMR vs. mass spectrometry) and apply statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can the hydroxyl group’s hydrogen-bonding capability in H-DL-delta-Hydroxy-DL-Lys(Boc)-OH be experimentally validated for drug design applications?

  • Methodological Answer :

  • H-Bond Probing :
  • Donor Capacity : Titrate with deuterated DMSO and monitor 1H^1H-NMR chemical shifts for O-H proton exchange .
  • Acceptor Capacity : Co-crystallize with known H-bond donors (e.g., water or imidazole) and analyze via X-ray crystallography .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict interaction energies with target receptors .

Q. What experimental designs are critical for evaluating this compound’s role in peptide-based drug delivery systems?

  • Methodological Answer :

  • In Vitro Studies :
  • Cellular Uptake : Label the compound with fluorescein isothiocyanate (FITC) and quantify internalization in cancer cell lines (e.g., HeLa) via flow cytometry .
  • Stability in Serum : Incubate with fetal bovine serum (FBS) and analyze degradation kinetics using LC-MS .
  • In Vivo Models : Use murine xenograft models to assess tumor targeting efficiency and pharmacokinetics (e.g., half-life, bioavailability) .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., Angew. Chem. Int. Ed.) over vendor databases (excluded per guidelines) .
  • Data Reproducibility : Document reaction parameters (solvent purity, catalyst ratios) and share raw spectral data in supplementary materials .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.